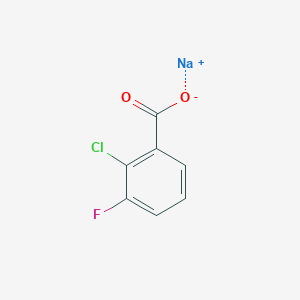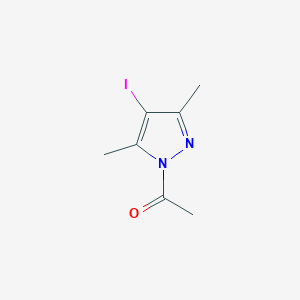
2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile: is an organic compound with the molecular formula C8H3BrF3N . It is a derivative of trifluorotoluene, characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile can be achieved through several methods. One common approach involves the bromination of 3-cyano-trifluorotoluene using bromine or a brominating agent such as dibromohydantoin in the presence of a solvent like sulfuric acid . The reaction is typically carried out at controlled temperatures to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The starting material, 3-cyano-trifluorotoluene, is subjected to bromination under optimized conditions to achieve high yields and purity. The process may involve the use of continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .
化学反应分析
Types of Reactions: 2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki–Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Reduction: Hydrogenation catalysts such as palladium on carbon can be used for the reduction of the cyano group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of trifluorotoluene can be obtained.
Reduction Products: Amines or carboxylic acids derived from the cyano group.
科学研究应用
2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile has several applications in scientific research:
作用机制
The mechanism of action of 2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile involves its reactivity towards various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the cyano group can participate in reduction and oxidation reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .
相似化合物的比较
2-Bromo-3-fluorotoluene: Similar in structure but with a fluorine atom instead of a cyano group.
2-Bromo-3,3,3-trifluoropropene: Contains a trifluoromethyl group but differs in the presence of a propene chain instead of a benzene ring.
Uniqueness: 2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile is unique due to the combination of bromine, cyano, and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it a valuable intermediate in various synthetic applications .
属性
IUPAC Name |
2-bromo-4,5,6-trifluoro-3-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c1-3-5(9)4(2-13)7(11)8(12)6(3)10/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOFRADANHQEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)C#N)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2alpha,3beta-Dimethoxy-2,3-dimethyl-5alpha,6beta-bis[(diphenylphosphino)methyl]-1,4-dioxane](/img/structure/B7988733.png)
![N,N'-[(3R)-1-Benzylpyrrolidine-3beta,4alpha-diyl]bis(trifluoromethanesulfonamide)](/img/structure/B7988740.png)

![N-[(3R,4R)-4-acetamido-1-benzylpyrrolidin-3-yl]acetamide](/img/structure/B7988749.png)
![[(3S,4S)-4-acetyloxy-1-benzylpyrrolidin-3-yl] acetate](/img/structure/B7988760.png)
![[(3S,4S)-1-benzyl-4-diphenoxyphosphoryloxypyrrolidin-3-yl] diphenyl phosphate](/img/structure/B7988768.png)
![N-[(3S,4S)-4-acetamido-1-benzylpyrrolidin-3-yl]acetamide](/img/structure/B7988772.png)
![[(3R,4R)-4-acetyloxy-1-benzylpyrrolidin-3-yl] acetate](/img/structure/B7988783.png)
![1-[(3R,4R)-1-benzyl-4-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]pyrrolidin-3-yl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B7988788.png)
![N-[(3S,4S)-1-benzyl-4-(trifluoromethylsulfonylamino)pyrrolidin-3-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B7988793.png)



![2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide](/img/structure/B7988816.png)
